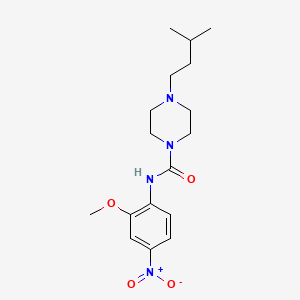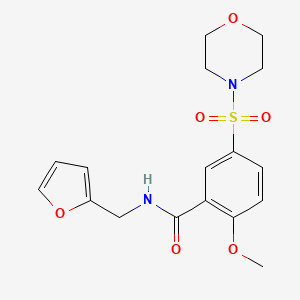![molecular formula C24H19Cl2N3O3 B4655763 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B4655763.png)
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide, also known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA is a selective inhibitor of the protein kinase CK2, which plays a key role in many cellular processes, including cell growth, proliferation, and survival. In
Wirkmechanismus
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide acts as a selective inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to a disruption of cellular processes that depend on CK2 activity. The inhibition of CK2 by 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to result in the induction of apoptosis in cancer cells, as well as the inhibition of inflammatory signaling pathways.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CK2, 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to induce the expression of the tumor suppressor protein p53, which plays a key role in regulating cell growth and proliferation. 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammatory signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has several advantages as a research tool. It is a selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. Additionally, 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, there are also some limitations to the use of 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide in lab experiments. For example, 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. One area of interest is the development of 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide analogs with improved potency and selectivity. Another area of interest is the use of 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide as a tool for studying the role of CK2 in cancer and other diseases. Finally, 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide may have potential applications in the development of new therapies for cancer and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its role as a selective inhibitor of CK2, which is involved in many cellular processes. 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O3/c25-18-11-12-21(20(26)15-18)31-13-5-10-22(30)27-19-9-4-8-17(14-19)24-29-28-23(32-24)16-6-2-1-3-7-16/h1-4,6-9,11-12,14-15H,5,10,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVSAJIZCITMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-dibromo-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4655690.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4655696.png)
![4-methyl-2-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4655707.png)

![2,2,4,8-tetramethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4655716.png)
![methyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4655722.png)
![5-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4655730.png)

![1-[(2-bromophenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B4655737.png)


![4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4655759.png)
